Salicylic acid, dichloroacetate
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Overview
Description
Salicylic acid, dichloroacetate is a compound that combines the properties of salicylic acid and dichloroacetic acid. . Dichloroacetic acid, on the other hand, is an analogue of acetic acid where two hydrogen atoms are replaced by chlorine atoms. It is known for its potential in cancer therapy due to its ability to inhibit pyruvate dehydrogenase kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, dichloroacetate involves the esterification of salicylic acid with dichloroacetic acid. This reaction typically requires a catalyst, such as sulfuric acid or phosphoric acid, to proceed efficiently. The reaction conditions often involve heating the mixture to promote esterification .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles to those used in laboratory synthesis but on a larger scale. This would involve the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Salicylic acid, dichloroacetate can undergo various chemical reactions, including:
Esterification: As mentioned, the compound itself is formed through esterification.
Hydrolysis: The ester bond can be hydrolyzed back to salicylic acid and dichloroacetic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Catalysts: Sulfuric acid, phosphoric acid for esterification.
Hydrolysis Agents: Strong acids or bases for hydrolysis.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.
Major Products Formed
Hydrolysis: Salicylic acid and dichloroacetic acid.
Oxidation: Depending on the conditions, various oxidized derivatives of salicylic acid and dichloroacetic acid.
Scientific Research Applications
Salicylic acid, dichloroacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of salicylic acid, dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase by the dichloroacetate component. This inhibition leads to the activation of pyruvate dehydrogenase, promoting oxidative phosphorylation over glycolysis in cancer cells. This shift in metabolism can induce apoptosis in cancer cells . The salicylic acid component may contribute additional anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
Acetylsalicylic Acid (Aspirin): Similar in that it is also derived from salicylic acid but differs in its acetyl group instead of dichloroacetate.
Dichloroacetic Acid: Shares the dichloroacetate component but lacks the salicylic acid moiety.
Methyl Salicylate: Another ester of salicylic acid, used primarily as a flavoring agent.
Uniqueness
Salicylic acid, dichloroacetate is unique in combining the properties of both salicylic acid and dichloroacetic acid. This dual functionality allows it to potentially serve as both an anti-inflammatory agent and a metabolic modulator in cancer therapy .
Properties
CAS No. |
3545-41-3 |
---|---|
Molecular Formula |
C9H6Cl2O4 |
Molecular Weight |
249.04 g/mol |
IUPAC Name |
2-(2,2-dichloroacetyl)oxybenzoic acid |
InChI |
InChI=1S/C9H6Cl2O4/c10-7(11)9(14)15-6-4-2-1-3-5(6)8(12)13/h1-4,7H,(H,12,13) |
InChI Key |
MQTWHLCJRJABMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C(Cl)Cl |
Origin of Product |
United States |
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